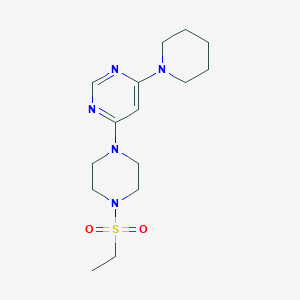

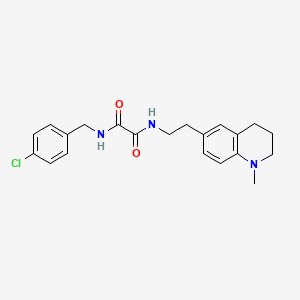

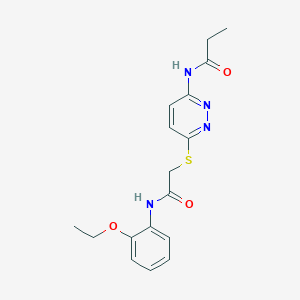

![molecular formula C16H25N3O3S B2827913 2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide CAS No. 783316-17-6](/img/structure/B2827913.png)

2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide

Overview

Description

Amides are a type of organic compound that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in the biochemistry of life as they are key building blocks of proteins. The specific compound you mentioned seems to be a complex amide, but without more specific information, it’s difficult to provide a detailed description .

Synthesis Analysis

Amides can be synthesized from various precursors including carboxylic acids, acyl chlorides, and acid anhydrides. The reaction typically involves the nucleophilic attack of an amine or ammonia on the carbonyl carbon of the precursor, followed by the elimination of a leaving group .

Molecular Structure Analysis

The molecular structure of amides involves a carbonyl group (C=O) and a nitrogen atom. The carbonyl group is polar, leading to the ability of amides to participate in hydrogen bonding, which significantly influences their physical and chemical properties .

Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide bond is broken in the presence of water, yielding a carboxylic acid and an amine or ammonia. This reaction can occur under both acidic and basic conditions .

Physical and Chemical Properties Analysis

Amides generally have high boiling points and melting points due to the polar nature of the amide group and the ability to form hydrogen bonds. Lower members of the series are soluble in water .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has investigated the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. The study suggests a complex metabolic activation pathway that may involve the formation of DNA-reactive compounds. These findings are crucial for understanding the biotransformation and potential toxicological impacts of chloroacetamide herbicides and could provide insights into the metabolism of related acetamide compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Antimicrobial Activity of Sulphamido Moiety

Another study focused on the synthesis of novel heterocyclic compounds featuring a sulphamido moiety, demonstrating their antibacterial and antifungal activities. This research highlights the potential of incorporating specific functional groups into acetamide derivatives to develop new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Schiff Base Derivatives of Acetamide for Biological Activities

The synthesis of Schiff base derivatives of 2-(1H-Benzo[d]Oxazole-2-ylthio)-N-(4-Acetylphenyl)Acetamide and their evaluation for antibacterial and antifungal activities were also explored. This study underlines the importance of structural modification in acetamide derivatives for enhancing biological activities (Jayesh J. Maru, Patel, & Yadav, 2015).

Synthesis of Oxadiazole Compounds

Research on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated antimicrobial and hemolytic activity. This work exemplifies the potential of acetamide derivatives in pharmaceutical applications, particularly in developing compounds with antimicrobial properties (Gul et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For amides, this can vary widely depending on the specific compound and its biological target. Some amides, for example, are used as drugs and their mechanisms of action can involve interactions with various enzymes or receptors .

Safety and Hazards

Properties

IUPAC Name |

2-(azepan-1-yl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-18(2)23(21,22)15-9-7-14(8-10-15)17-16(20)13-19-11-5-3-4-6-12-19/h7-10H,3-6,11-13H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPOHLPCXPZHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324877 | |

| Record name | 2-(azepan-1-yl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

783316-17-6 | |

| Record name | 2-(azepan-1-yl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

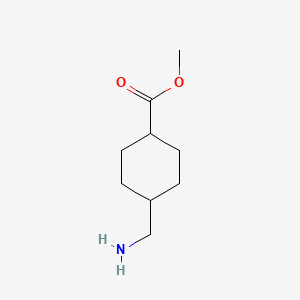

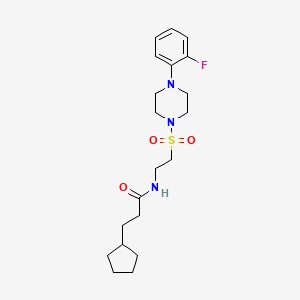

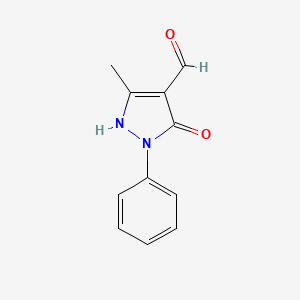

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B2827831.png)

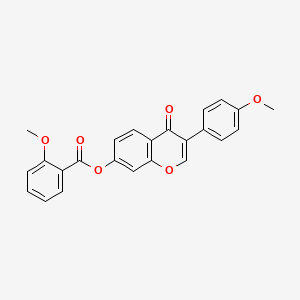

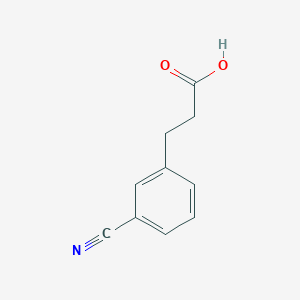

![5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827833.png)

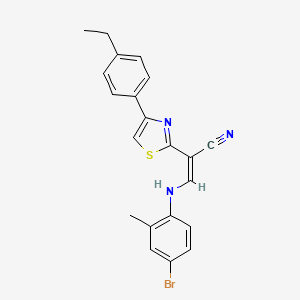

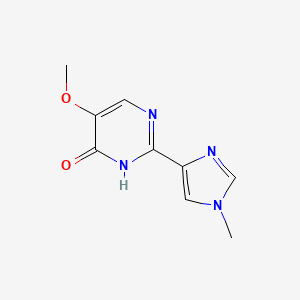

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2827836.png)